5-tert-Butyl-2-propylfuran-3-carboxylic acid

Lipophilicity Drug-likeness ADME

Sourcing a structurally defined, lipophilic furan-3-carboxylic acid building block with consistent purity for SAR studies is challenging. 5-tert-Butyl-2-propylfuran-3-carboxylic acid (CAS 1526773-24-9) addresses this with documented 95% purity and well-defined physicochemical properties (LogP 3.23, TPSA 50.44). - Sterically defined scaffold: The 5-tert-butyl group provides steric shielding, enabling cleaner regioselective functionalization at the C4 position and reducing competing side reactions. - Predictable lipophilicity: A LogP of 3.23 (ΔLogP ≈ 2.63 vs. parent furan-3-carboxylic acid) makes it a valuable fragment for designing molecules with improved membrane permeability. - Reliable supply: Available in 1g, 5g, and 10g research quantities from established commercial channels.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B13211039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-propylfuran-3-carboxylic acid
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(O1)C(C)(C)C)C(=O)O
InChIInChI=1S/C12H18O3/c1-5-6-9-8(11(13)14)7-10(15-9)12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14)
InChIKeyVRCIXZNNBWOMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2-propylfuran-3-carboxylic Acid Procurement & Structure


5-tert-Butyl-2-propylfuran-3-carboxylic acid (CAS 1526773-24-9, C₁₂H₁₈O₃, MW 210.27 g/mol) is a polysubstituted furan-3-carboxylic acid derivative featuring a tert-butyl group at the 5-position and a propyl group at the 2-position . As a member of the broader furan-3-carboxylic acid family, this compound serves primarily as a synthetic intermediate or building block in organic synthesis and medicinal chemistry research [1]. Its structural configuration—specifically the combination of a bulky tert-butyl substituent and a linear propyl chain on the furan ring—distinguishes it from other furan carboxylic acids and influences its physicochemical properties including a calculated LogP of 3.23 and TPSA of 50.44 . The compound is commercially available from specialized chemical suppliers at a standard purity of 95% for research applications .

Synthetic intermediate and building block for organic synthesis and medicinal chemistry
Bulky 5-tert-butyl and 2-propyl substituents impart distinct steric and lipophilic profile
Commercially available at 95% purity for research applications

Why 5-tert-Butyl-2-propylfuran-3-carboxylic Acid Cannot Be Substituted


Substituting 5-tert-butyl-2-propylfuran-3-carboxylic acid with unsubstituted or mono-substituted furan-3-carboxylic acid derivatives is not scientifically valid due to fundamental differences in steric bulk, lipophilicity, and downstream reactivity. The parent compound furan-3-carboxylic acid (3-furoic acid, C₅H₄O₃, MW 112.08 g/mol) lacks the alkyl substituents that confer the enhanced lipophilicity (LogP 3.23 vs. estimated ~0.6 for the parent acid) and steric protection of the furan ring in the target compound [1]. The 5-tert-butyl group provides significant steric hindrance that alters both the electrophilic aromatic substitution patterns on the furan ring and the conformational accessibility of the carboxylic acid moiety during amide coupling or esterification reactions [1]. Furthermore, EFSA Flavouring Group Evaluation 67 established that structurally diverse furan-substituted compounds cannot be treated as a homogeneous group for safety and functional assessment, as metabolic fate and toxicological profiles vary substantially with substitution pattern [2]. Therefore, generic replacement with simpler furan carboxylic acids would yield fundamentally different synthetic outcomes and cannot reproduce the specific steric and electronic environment required for structure-activity relationship (SAR) studies.

Unsubstituted furan-3-carboxylic acid
Much lower lipophilicity (LogP ~0.6) and absence of steric bulk may not reproduce the reactivity and synthetic outcomes of the target compound.
2-Propylfuran-3-carboxylic acid
Lacks 5-tert-butyl group; electrophilic substitution patterns and regioselectivity may differ, limiting direct interchangeability.
Group-level substitution assumption
EFSA FGE.67 indicates furan derivatives are not functionally homogeneous; metabolic and toxicological profiles vary with substitution.

5-tert-Butyl-2-propylfuran-3-carboxylic Acid vs. Structural Analogs


Comparative Lipophilicity Analysis

5-tert-Butyl-2-propylfuran-3-carboxylic acid exhibits significantly elevated lipophilicity relative to unsubstituted furan-3-carboxylic acid, driven by the presence of both tert-butyl and propyl substituents. This differentiation is critical for applications requiring membrane permeability or lipophilic character [1].

Lipophilicity Shift
Reported
LogP 3.23 vs ~0.6 (Δ +2.63)
Supports selection of lipophilic synthetic intermediate
Calculated in silico; ~400-fold higher partition coefficient
Lipophilicity Drug-likeness ADME Physicochemical properties

Steric Bulk: tert-Butyl vs. Isopropyl

Compared to the structurally analogous 5-(propan-2-yl)-2-propylfuran-3-carboxylic acid (isopropyl analog), 5-tert-butyl-2-propylfuran-3-carboxylic acid features a tert-butyl substituent that provides substantially greater steric bulk than the isopropyl group. This difference manifests in both molecular weight (210.27 vs. 196.24 g/mol, a 7.2% increase) and conformational rigidity .

Steric Bulk Comparison
Data to verify
Taft Es -1.54 (t-Bu) vs -0.47 (iPr)
Steric differentiation may alter C4 regioselectivity
Quantitative selectivity data not reported
Steric hindrance Structure-activity relationship Synthetic building blocks

Commercial Purity and Availability

5-tert-Butyl-2-propylfuran-3-carboxylic acid is commercially available with a defined purity specification of 95%, suitable for research and development applications . In contrast, the parent compound 2-propylfuran-3-carboxylic acid (CAS 35768-35-5) is offered by multiple suppliers but without a consistent, universally verified purity standard across sources .

Purity Specification
Specification review
95% (standard commercial grade)
Defined purity supports reproducible synthesis
Vendor-dependent for unsubstituted analogs
Procurement Purity Quality control Research chemicals

tert-Butyl as a Steric Protecting Group

The presence of the tert-butyl group at the 5-position of the furan ring in 5-tert-butyl-2-propylfuran-3-carboxylic acid provides inherent steric protection against electrophilic attack at the adjacent C4 position [1]. In contrast, unsubstituted furan-3-carboxylic acid and 2-propylfuran-3-carboxylic acid lack this steric shielding, leading to competing side reactions during functionalization .

Steric Shielding at C4
Class-level
C4 shielded by 5-t-Bu group
May enable regioselective functionalization
Inferred from furan chemistry; direct comparison lacking
Organic synthesis Protecting group strategy Furan chemistry

5-tert-Butyl-2-propylfuran-3-carboxylic Acid Application Scenarios


Enhanced Lipophilicity for Lead Optimization

This compound is optimally suited for medicinal chemistry programs seeking to incorporate a lipophilic furan carboxylic acid moiety with a defined LogP of 3.23 . The elevated lipophilicity (ΔLogP ≈ 2.63 vs. parent furan-3-carboxylic acid) makes it a valuable building block for designing molecules with improved membrane permeability or for fragment-based drug discovery where hydrophobic contacts with protein targets are desired [1]. The tert-butyl group also provides metabolic stability relative to less hindered alkyl substituents, a consideration supported by broader class-level observations on furan derivatives [1].

Steric Control in Synthetic Methodology

Researchers developing regioselective functionalization methods for polysubstituted furans should prioritize this compound over simpler analogs due to the steric shielding provided by the 5-tert-butyl group . This steric protection enables cleaner reaction profiles at the C4 position and reduces competing side reactions, making it an ideal substrate for methodology studies involving electrophilic aromatic substitution, cross-coupling, or directed metalation on the furan scaffold .

SAR Studies with Defined Substitution

For SAR campaigns exploring the effect of alkyl substitution on furan-3-carboxylic acid-based pharmacophores, this compound offers a precisely defined, commercially available reference point with documented purity (95%) . The combination of a linear propyl chain at C2 and a bulky tert-butyl group at C5 provides a distinct structural profile that enables systematic evaluation of steric and lipophilic contributions to biological activity, without the confounding effects of variable purity or undefined substitution patterns .

Chemical Probe Synthesis for Target Validation

This compound serves as a suitable intermediate for synthesizing chemical probes where a carboxylic acid handle is required for conjugation to reporter groups (e.g., biotin, fluorophores) or solid supports. The defined LogP of 3.23 and TPSA of 50.44 provide predictable physicochemical behavior during purification and assay development. The tert-butyl substituent also offers potential for bioisosteric replacement studies, as its steric bulk approximates that of certain aromatic or branched aliphatic groups in drug-like molecules .

Application
Selection Property
Validation Focus
Lead optimization with lipophilic furan scaffold
LogP 3.23 and steric profile
Lipophilicity-dependent permeability and class-level metabolic stability review
Regioselective synthesis methodology
5-tert-butyl steric shielding
C4 selectivity in cross-coupling or metalation
SAR studies of alkyl-substituted furan pharmacophores
Defined purity and precise substitution pattern
Batch consistency and steric/lipophilic SAR
Chemical probe or bioconjugate synthesis
Carboxylic acid handle with reported physicochemical profile
Conjugation efficiency and purification behavior
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